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Compound Focus: Raltegravir Potassium

CAS No.: 871038-72-1
Cat. No.: S548945

Known Impurities of Raltegravir Potassium

Get Quote

The table below lists the identified impurities for Raltegravir Potassium, which should be monitored and

controlled in the drug substance [1].

Impurity . CAS Molecular Molecular
. . Chemical Name .
Designation Number Formula Weight
Raltegravir 2-(2-Aminopropan-2-yl)-N-[(4- 518048- C16H19FN403 334.35[1]
- Impurity A fluorophenyl)methyl]-5-hydroxy-1-methyl-6- 03-8 [1] [1]
0xo0-1,6-dihydropyrimidine-4-carboxamide
[1]
Raltegravir  2-[2-[(E)- 1193687- C19H24FN503 389.42 [1]
- Impurity B [(Dimethylamino)methylidene]amino]propan-  85-2 [1] [1]
2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-
1-methyl-6-oxo0-1,6-dihydropyrimidine-4-
carboxamide [1]
Raltegravir 2-[2-[2-(2-Acetylhydrazin-1-yl)-2- 1391918- C20H23FN606 462.43 [1]
- Impurity C  oxoacetamido]propan-2-yl]-N-[(4- 17-4 [1] [1]

fluorophenyl)methyl]-5-hydroxy-1-methyl-6-
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Impurity . CAS Molecular Molecular
) ) Chemical Name )
Designation Number  Formula Weight
oxo-1,6-dihydropyrimidine-4-carboxamide
[1]
Raltegravir [[2-[4-[[(4- 1064706- C18H19FN406 406.37 [1]
- Impurity D Fluorophenyl)methyl]carbamoyl]-5-hydroxy-  98-4 [1] [1]
1-methyl-6-oxo-1,6-dihydropyrimidin-2-
yl]propan-2-ylJamino]oxoacetic Acid [1]
Raltegravir  N-Benzyl-5-hydroxy-1-methyl-2-[2-(5- 1193687- C20H22N605 426.43 [1]
- Impurity E  methyl-1,3,4-oxadiazole-2- 87-4 [1] [1]
carboxamido)propan-2-yl]-6-oxo-1,6-
dihydropyrimidine-4-carboxamide [1]
Raltegravir Ethyl (1E)-N-[[2-[4-[[(4- NA [1] C22H27FN606 490.48 [1]
- Impurity F  fluorophenyl)methylJcarbamoyl]-5-hydroxy- [1]
1-methyl-6-oxo-1,6-dihydropyrimidin-2-
yl]propan-2-ylJoxamoyl]ethanehydrazonate
[1]
Raltegravir  Ethyl (12)-N-[[2-[4-[[(4- NA [1] C22H27FN606 490.48 [1]
- Impurity G fluorophenyl)methyl]carbamoyl]-5-hydroxy- [1]
1-methyl-6-oxo-1,6-dihydropyrimidin-2-
yllpropan-2-ylJoxamoyl]ethanehydrazonate
[1]
Raltegravir = N1 ,N2 -Bis[2-[4-[[(4- 1391918- C34H36F2N80O8 722.70 [1]
- Impurity H  fluorophenyl)methylJcarbamoyl]-5-hydroxy- 18-5[1] [1]

1-methyl-6-ox0-1,6-dihydropyrimidin-2-
yllpropan-2-ylJoxamide [1]

Validated Analytical Methods for Assay and Impurities

The following methods have been developed and validated as per ICH guidelines for the analysis of

Raltegravir Potassium.
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UV Spectrophotometric Methods

These methods are suitable for the rapid, routine estimation of Raltegravir Potassium in tablet dosage forms

[2].
e Method 1: Absorption Maxima

o Principle: Measurement of absorbance at the wavelength of maximum absorption (Amax).

o Procedure: The absorbance of the sample solution is measured at 328 nm against a solvent
blank. The concentration is calculated using a calibration curve [2].

o Validation Data: The method was found to be linear in the concentration range of 3-55 pg/mL
with a correlation coefficient of >0.996. The results of the analysis were 100.58% * 0.99 [2].

¢ Method 2: Area Under Curve (AUC)

o Principle: Measurement of the area under the UV absorption curve over a specified wavelength
range.

o Procedure: The area under the curve is calculated in the wavelength range of 323-333 nm. The
concentration is determined using a calibration curve [2].

o Validation Data: This method also showed linearity in the 3-55 pg/mL range (correlation
coefficient >0.996). The results of the analysis were 99.69% * 0.59 [2].

Chromatographic Methods

Chromatography is essential for separating the drug substance from its impurities and for stability-indicating

analysis.

¢ Stability-Indicating RP-UPLC Method
o Objective: To perform assay determination and study the degradation behavior of Raltegravir
Potassium under stress conditions [3].

o Chromatographic Conditions:
= Column: BEH Shield RP18 (100 x 2.1 mm, 1.7 pym)
= Mobile Phase: Mixture of Sodium perchlorate (0.2g in 1000mL water, pH adjusted to 2.5

with perchloric acid) and Acetonitrile in a ratio of 65:35 (v/v)

= Flow Rate: 0.3 mL/min
= Detection Wavelength: 240 nm
= Column Temperature: 30°C
= |njection Volume: 0.3 L [3]
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o Forced Degradation Findings: The drug was subjected to stress conditions (hydrolysis,
oxidation, photolysis, thermal degradation). Considerable degradation occurred under acidic,
basic, and oxidative conditions. The mass balance was found to be close to 99.2%, confirming

the method's stability-indicating property [3].

The experimental workflow for developing and validating a stability-indicating method can be summarized as

follows:

[Method Developmena
Chromatographic
Condition Setup

Gorced Degradation Studies)

erify Separation

Method Validation "
[(Per ICH QZ(Rl)D Stress Conditions

Analysis of Samples - : . .
[an d Data Reporting] Gmdlc Hydrolysw) Gasm Hydrolyss]

Click to download full resolution via product page

Oxidative Stress Ghermal & Photolytic]

Frequently Asked Questions

e What is the main regulatory guidance for impurity control in Raltegravir Potassium? The control
of impurities should comply with the ICH guidelines. The drug substance specifications and impurity

limits for the marketed product (Isentress) have been reviewed and found to meet these requirements [4].
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e Which analytical technique is more widely used for the estimation of Raltegravir? While various
techniques exist, the literature suggests that most studies focus on LC-MS/MS and HPLC (including
UPLC) methods for drug estimation and quantification. Spectrophotometric methods are also used for

routine analysis [5].

e Under which stress conditions is Raltegravir Potassium most susceptible to degradation? Based on
forced degradation studies, Raltegravir Potassium shows significant degradation under acidic, basic,
and oxidative stress conditions. This highlights the importance of monitoring impurities formed under

these conditions during stability studies [3].

o Is there a research gap in the analysis of Raltegravir? Yes, a comprehensive review notes that there
are limited studies on the impurity profile and stability of antiretroviral drugs like Raltegravir. This
presents a scope for further research to detect and validate impurities to improve drug quality and safety

[5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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